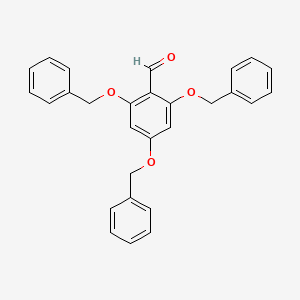![molecular formula C14H15BrFNO4 B13901065 Diethyl {[(4-bromo-3-fluorophenyl)amino]methylene}malonate](/img/structure/B13901065.png)
Diethyl {[(4-bromo-3-fluorophenyl)amino]methylene}malonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl 2-(((4-bromo-3-fluorophenyl)amino)methylene)malonate is an organic compound that belongs to the class of malonates This compound is characterized by the presence of a bromo and fluorine-substituted phenyl group attached to an amino-methylene malonate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-(((4-bromo-3-fluorophenyl)amino)methylene)malonate typically involves the reaction of diethyl malonate with 4-bromo-3-fluoroaniline in the presence of a suitable base. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of diethyl 2-(((4-bromo-3-fluorophenyl)amino)methylene)malonate may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified using techniques such as distillation or chromatography.
化学反应分析
Types of Reactions
Diethyl 2-(((4-bromo-3-fluorophenyl)amino)methylene)malonate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromo and fluoro groups on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Condensation Reactions: The malonate moiety can participate in condensation reactions to form larger molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
科学研究应用
Diethyl 2-(((4-bromo-3-fluorophenyl)amino)methylene)malonate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of diethyl 2-(((4-bromo-3-fluorophenyl)amino)methylene)malonate involves its interaction with specific molecular targets. The bromo and fluoro groups on the phenyl ring can interact with various enzymes or receptors, leading to changes in their activity. The malonate moiety can also participate in biochemical pathways, influencing cellular processes.
相似化合物的比较
Similar Compounds
- Diethyl 2-(((3-chloro-4-fluorophenyl)amino)methylene)malonate
- Diethyl 2-(((4-bromo-2-fluorophenyl)amino)methylene)malonate
Uniqueness
Diethyl 2-(((4-bromo-3-fluorophenyl)amino)methylene)malonate is unique due to the specific positioning of the bromo and fluoro groups on the phenyl ring. This unique structure can result in different chemical reactivity and biological activity compared to similar compounds.
属性
分子式 |
C14H15BrFNO4 |
|---|---|
分子量 |
360.17 g/mol |
IUPAC 名称 |
diethyl 2-[(4-bromo-3-fluoroanilino)methylidene]propanedioate |
InChI |
InChI=1S/C14H15BrFNO4/c1-3-20-13(18)10(14(19)21-4-2)8-17-9-5-6-11(15)12(16)7-9/h5-8,17H,3-4H2,1-2H3 |
InChI 键 |
YIUXAFBVVPAGSH-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C(=CNC1=CC(=C(C=C1)Br)F)C(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


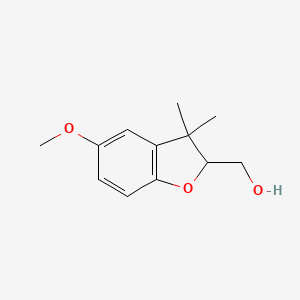
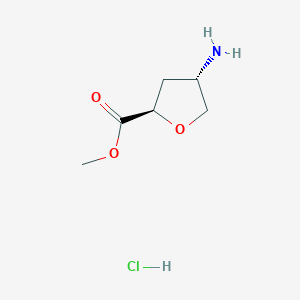
![tert-Butyl 2-(hydroxymethyl)-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B13900992.png)
![1-[(1R)-1-chloroethyl]naphthalene](/img/structure/B13900996.png)
![6-[(1R)-1-aminoethyl]-4-(trifluoromethyl)pyridin-2-amine;dihydrochloride](/img/structure/B13901005.png)
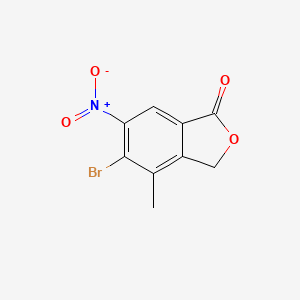
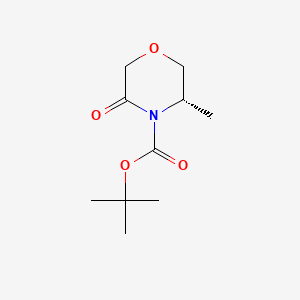
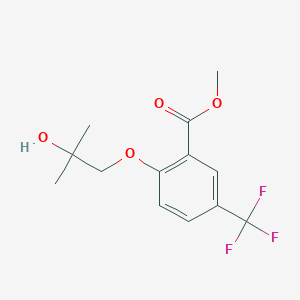
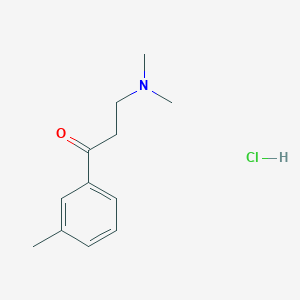
![3-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]cyclobutanecarbonitrile](/img/structure/B13901025.png)
![(2S)-1-[3-fluoro-2-(trifluoromethyl)pyridin-4-yl]propan-2-amine](/img/structure/B13901043.png)


